
5|A-Pregnan-21-ol-3,20-dione-2,2,4,4,17|A,21,21-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is a deuterated analog of 5α-Pregnan-21-ol-3,20-dione, a steroid hormone This compound is often used in scientific research due to its stability and unique properties conferred by the deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-21-ol-3,20-dione. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
化学反応の分析
Types of Reactions
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and appropriate catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
Biology: Investigated for its role in steroid hormone biosynthesis and metabolism.
Industry: Utilized in the production of high-purity steroid hormones and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 involves its interaction with specific molecular targets and pathways. As a steroid hormone analog, it may bind to steroid receptors and modulate gene expression. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, leading to altered biological activity.
類似化合物との比較
Similar Compounds
5α-Pregnan-21-ol-3,20-dione: The non-deuterated parent compound with similar biological activity but different stability and metabolic properties.
5β-Pregnan-21-ol-3,20-dione: A stereoisomer with distinct biological effects and receptor binding affinities.
5α-Dihydrodeoxycorticosterone: Another steroid hormone with related structure and function.
Uniqueness
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling for research purposes. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
特性
分子式 |
C21H32O3 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1/i7D2,11D2,12D2 |
InChIキー |
USPYDUPOCUYHQL-BOHHBTKLSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C)[2H] |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
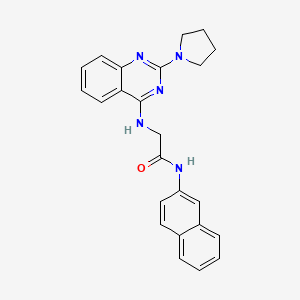
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)


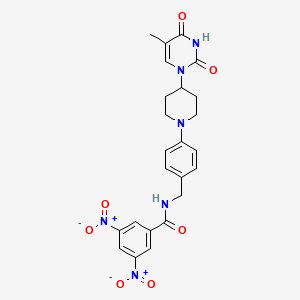

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
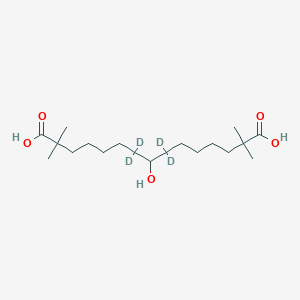

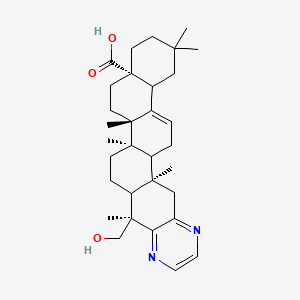
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
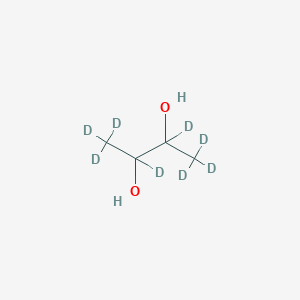
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
